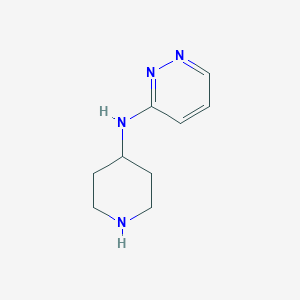

N-(piperidin-4-yl)pyridazin-3-amine

Description

Significance of Piperidine (B6355638) and Pyridazine (B1198779) Motifs in Contemporary Drug Discovery Research

The piperidine and pyridazine rings are not merely passive components of a larger molecule; they are independently recognized as "privileged scaffolds." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug design. nih.gov

Nitrogen-containing heterocycles have a long and storied history in the realm of bioactive compounds, forming the structural backbone of numerous natural products such as alkaloids, vitamins, and antibiotics. dovepress.comnih.gov Their prevalence in nature underscores their evolutionary selection for interacting with biological systems. dovepress.com This has made them an indispensable component in the development of synthetic drugs, with approximately 60% of unique small-molecule drugs approved by the FDA containing a nitrogen heterocycle. nih.gov The ability of the nitrogen atoms within these rings to form crucial hydrogen bonds with biological macromolecules like proteins and nucleic acids is a key factor in their bioactivity. nih.gov

Both piperidine and pyridazine rings are celebrated for their wide-ranging pharmacological applications, solidifying their status as privileged scaffolds.

The piperidine ring, a saturated six-membered heterocycle, is one of the most common heterocyclic motifs found in FDA-approved pharmaceuticals. mdpi.comnih.gov Its derivatives are integral to over 70 commercialized drugs, including blockbuster medications. mdpi.comnih.gov The flexibility of the piperidine ring allows it to adopt various conformations, enabling it to fit into the binding sites of a diverse array of biological targets. This has led to the development of piperidine-containing drugs with applications as central nervous system (CNS) modulators, anticoagulants, antihistamines, analgesics, and anticancer agents. mdpi.comnih.gov

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This arrangement endows it with unique physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding, which are critical for drug-target interactions. nih.gov The pyridazine scaffold has been extensively utilized in the development of agents targeting a wide variety of biological processes, particularly in oncology. biosynth.commdpi.com It is a key component in inhibitors of protein kinases, glutaminase (B10826351) 1 (GLS1), and bromodomain-containing proteins (BRD), which are implicated in cancer progression. biosynth.commdpi.com Furthermore, pyridazine derivatives have been investigated for their antihypertensive, anti-inflammatory, and neuroprotective activities. nih.gov

Overview of N-(piperidin-4-yl)pyridazin-3-amine as a Core Research Scaffold

The compound this compound represents a deliberate combination of the piperidine and pyridazine scaffolds, aiming to leverage the favorable properties of both.

The structure of this compound features a piperidine ring linked at its 4-position to the amino group at the 3-position of a pyridazine ring. This specific arrangement has piqued the interest of researchers for several reasons. The basic nitrogen of the piperidine ring can be readily protonated at physiological pH, allowing for ionic interactions with biological targets. The pyridazine ring, with its electron-deficient nature and hydrogen bonding capabilities, can engage in various non-covalent interactions. The secondary amine linking the two rings provides an additional point for hydrogen bonding and can be a site for further chemical modification.

The computed properties of this compound, such as its molecular weight of approximately 178.23 g/mol and a topological polar surface area of 49.8 Ų, suggest favorable characteristics for drug-likeness. nih.gov These structural and physical attributes have made it a focal point of patent literature, particularly in the search for new treatments for central nervous system disorders. nih.govbiosynth.com

The core scaffold of this compound has served as a template for the synthesis of numerous derivatives and analogues in an effort to enhance biological activity and selectivity for specific targets.

One notable area of investigation is the development of fast-dissociating dopamine (B1211576) D2 receptor antagonists for the treatment of schizophrenia. biosynth.com Patents describe derivatives of this compound designed to have antipsychotic effects without the motor side effects associated with older medications. biosynth.com

In a related line of research, a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, which are close analogues, were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that:

Introducing a lipophilic group at the C-5 position of the pyridazine ring increased AChE inhibitory activity. nih.gov

Modifications to the benzyl (B1604629) group on the piperidine ring were well-tolerated and in some cases led to more potent inhibitors. nih.gov

Isosteric replacements of the benzylpiperidine moiety were generally detrimental to activity. nih.gov

One of the most potent compounds from this series, an indenopyridazine derivative, exhibited a 12-fold increase in potency compared to the initial lead compound. nih.gov Another derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, was found to be highly selective for human AChE over butyrylcholinesterase (BuChE). nih.gov

Furthermore, the versatility of the this compound scaffold is highlighted by its exploration in other therapeutic areas. For instance, related pyrazolopyridazine derivatives have been identified as potent and selective inhibitors of glycogen (B147801) synthase kinase 3 (GSK-3), a target for type 2 diabetes. These studies demonstrate the rich potential of the this compound core in generating a diverse range of bioactive molecules through systematic structural modification.

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-4-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKODDUILXBOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the N-(piperidin-4-yl)pyridazin-3-amine Core Structure

The assembly of the central this compound scaffold can be achieved through various synthetic strategies, ranging from direct coupling of precursor rings to more elaborate multi-step sequences.

Direct synthesis typically involves the coupling of appropriately functionalized piperidine (B6355638) and pyridazine (B1198779) precursors. One of the most common methods is nucleophilic aromatic substitution (SNAr). This approach often utilizes a halogenated pyridazine, such as 3-chloropyridazine, which reacts with 4-aminopiperidine (B84694) or its protected form. The reaction generally proceeds under basic conditions to yield the target compound. vulcanchem.com A similar strategy has been applied in the synthesis of related arylpiperazine derivatives. acs.org

Another direct method is reductive amination. This strategy would involve the reaction of 3-aminopyridazine (B1208633) with a protected 4-piperidone (B1582916) derivative (e.g., N-Boc-4-piperidone) in the presence of a reducing agent. This forms the crucial C-N bond, followed by deprotection of the piperidine nitrogen to yield the final core structure. Reductive amination has been successfully employed for the synthesis of analogous N-aryl-piperidin-4-amine scaffolds. researchgate.net

More complex, multi-step syntheses allow for greater control and diversity in the final structure. These routes involve the independent synthesis of advanced piperidine and pyridazine precursors, followed by a final coupling step.

The pyridazine core can be constructed through various cyclization reactions. For instance, inverse electron demand Diels-Alder reactions involving s-tetrazines and enol ethers can produce highly functionalized pyridazines. organic-chemistry.org Another approach involves the condensation of 1,3-dicarbonyl compounds with hydrazine. nih.gov

The piperidine ring can be synthesized through methods such as the hydrogenation of corresponding pyridine (B92270) precursors or the cyclization of linear amino alcohols. organic-chemistry.orgmdpi.com Modern techniques, such as photoredox-catalyzed hydroaminoalkylation (HAA), have been used to create complex substituted piperidines that can be further cyclized to form advanced bicyclic systems, demonstrating a pathway to complex precursors. nih.gov Once these advanced heterocyclic precursors are synthesized, they can be coupled using methods described in the direct synthesis section.

Functionalization and Derivatization of the Piperidine Moiety

Modification of the piperidine ring is a key strategy for fine-tuning the properties of the molecule. These modifications can occur at the piperidine nitrogen or the ring carbons.

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents to modulate biological activity. nih.govnih.gov Standard N-alkylation reactions with alkyl halides (e.g., 2-iodoethanol) or N-acylation with acid chlorides or anhydrides are commonly employed. researchgate.net

Furthermore, aza-Michael reactions with α,β-unsaturated compounds like acrylonitrile (B1666552) or tert-butyl acrylate (B77674) can be used to introduce carbon chains with functional groups. researchgate.net The introduction of different substituents on the piperidine nitrogen allows for the systematic exploration of structure-activity relationships (SAR). nih.gov

Table 1: Examples of N-Substitution Reactions on the Piperidine Ring

| Reagent | Reaction Type | Resulting N-Substituent |

|---|---|---|

| Bromoacetonitrile | Alkylation | -CH₂CN |

| 2-Iodoethanol | Alkylation | -CH₂CH₂OH |

| Acrylonitrile | Aza-Michael Addition | -CH₂CH₂CN |

This table is based on established synthetic reactions for N-substitution of piperidines. researchgate.net

Direct functionalization of the C-H bonds of the piperidine ring is a more advanced but powerful strategy for introducing substituents. researchgate.net The site of substitution (C2, C3, or C4) can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.govresearchgate.net

For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can achieve site-selective functionalization. The use of an N-Boc protecting group with a specific rhodium catalyst can direct substitution to the C2 position, while other catalysts might favor the C4 position. nih.govresearchgate.net Achieving substitution at the C3 position is often more challenging due to electronic deactivation and may require indirect methods, such as the ring-opening of a cyclopropane (B1198618) intermediate. nih.gov

Functionalization and Derivatization of the Pyridazine Moiety

The pyridazine ring also offers opportunities for chemical modification to alter the compound's properties. core.ac.uk One method involves the displacement of a suitable leaving group, such as a nitro group, on the pyridazine ring with various nucleophiles. core.ac.ukresearchgate.net

Another approach involves the transformation of existing functional groups. For instance, an amino group on the pyridazine ring can be converted into a diazonium salt, which can then undergo various subsequent reactions. semanticscholar.org This "ring switching" transformation can lead to the formation of entirely different heterocyclic systems, such as 1,2,3-triazoles, or result in de-diazonation to yield an unsubstituted position. semanticscholar.org Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could also be employed on a halogenated version of the N-(piperidin-4-yl)pyridazine-3-amine scaffold to introduce aryl or other substituents, a common strategy in the synthesis of complex heterocyclic compounds. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Core Structure |

|---|---|---|

| This compound | C₉H₁₄N₄ | Piperidine, Pyridazine |

| 3-Chloropyridazine | C₄H₃ClN₂ | Pyridazine |

| 4-Aminopiperidine | C₅H₁₂N₂ | Piperidine |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | Piperidine |

| 3-Aminopyridazine | C₄H₅N₃ | Pyridazine |

| Bromoacetonitrile | C₂H₂BrN | Acetonitrile |

| 2-Iodoethanol | C₂H₅IO | Ethanol |

| Acrylonitrile | C₃H₃N | Acrylonitrile |

| tert-Butyl acrylate | C₇H₁₂O₂ | Acrylate |

Amine Group Modifications on the Pyridazine Ring

The amino group on the pyridazine ring is a key site for synthetic modification. While direct modification of the exocyclic amine on this compound is not extensively detailed in the provided results, general principles of aminopyridine and aminopyridazine chemistry can be applied. The reactivity of an aminopyridazine is influenced by the positions of the ring nitrogens. reddit.com For instance, 3-aminopyridine (B143674) can be prepared from nicotinamide (B372718) via a Hofmann rearrangement. wikipedia.orgorgsyn.org This suggests that the amino group can undergo a variety of reactions typical for aromatic amines, though its reactivity is modulated by the electron-withdrawing nature of the pyridazine ring.

Further derivatization often occurs after the core ring system is formed. For example, a series of aminopyridazin-3(2H)-one derivatives were designed and synthesized to evaluate their biological activities, indicating that the amino group is a handle for introducing diversity. nih.gov The synthesis of N-substituted 3-amino-2-pyridones highlights the versatility of amino groups as building blocks in creating diverse chemical libraries. nih.gov

Strategic Substitutions on the Pyridazine Ring System

Strategic substitution on the pyridazine ring itself is crucial for tuning the properties of the final compound. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. thieme-connect.comcornell.edu For example, halopyridazines are common starting materials for introducing aryl or heteroaryl groups via Suzuki-Miyaura reactions. acs.org The synthesis of 6-chloropyridazin-3-yl derivatives, which are then coupled with various amines like piperazine (B1678402), demonstrates a common strategy where a halogen on the pyridazine ring serves as a leaving group for nucleophilic substitution. nih.gov

The reactivity of the pyridazine ring can be influenced by the existing substituents. The synthesis of substituted pyrido[2,3-d]pyridazines involved studying how the pyridine nitrogen atom affects the pyridazine ring's reactivity towards substitutions and cross-coupling reactions. thieme-connect.comcornell.edu This highlights the intricate electronic effects at play within these heterocyclic systems.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers sophisticated methods for constructing and modifying heterocyclic rings with high efficiency and control.

Catalytic Methods for Ring Formation and Modification

Catalysis, particularly using transition metals like palladium and copper, is central to modern pyridazine synthesis. nih.gov Palladium-catalyzed methods are widely used for C-C bond formation, enabling the synthesis of complex substituted pyridazines and pyridazinones. nih.govresearchgate.net These reactions, including Suzuki, Sonogashira, and Heck couplings, allow for the introduction of a wide range of substituents onto the pyridazine core. nih.gov

Copper-catalyzed reactions also provide efficient routes. For example, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations can yield 1,6-dihydropyridazines or pyridazines depending on the solvent choice. organic-chemistry.org Furthermore, the development of magnetically recoverable catalysts offers a greener approach to synthesizing pyridine derivatives, which could be applicable to pyridazine synthesis as well. rsc.org A photochemical organocatalytic method has also been reported for the functionalization of pyridines, proceeding through pyridinyl radicals, which presents a novel mechanism distinct from classical Minisci chemistry. acs.org

Mannich Reaction in the Synthesis of Related Pyridazinone Derivatives

The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org This reaction is valuable in synthesizing derivatives of pyridazinones, which are structurally related to aminopyridazines. The reaction typically involves an amine, an aldehyde (like formaldehyde), and a compound with an acidic proton, such as a ketone or the pyridazinone ring itself. wikipedia.orglibretexts.orgnrochemistry.com

For example, a series of 2-[[4-(substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone derivatives were prepared using the Mannich reaction. nih.gov In this case, the N-H of the pyridazinone ring acts as the acidic proton source, reacting with formaldehyde (B43269) and a substituted piperazine to introduce an aminomethyl group at the N-2 position. nih.govingentaconnect.com This method provides a straightforward way to build molecular complexity and synthesize libraries of compounds for biological screening. nih.govingentaconnect.comchem-station.com

Structural Characterization of Synthesized Compounds

The unambiguous determination of the structure of newly synthesized compounds is essential. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary tools for structural elucidation of pyridazine derivatives. mdpi.comekb.eg

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in a molecule. nih.gov For aminopyridines and their derivatives, characteristic bands include N-H stretching vibrations (typically in the 3500-3200 cm⁻¹ region) and C=O stretching for pyridazinone derivatives (around 1740-1646 cm⁻¹). mdpi.comresearchgate.netresearchgate.netchemicalbook.com The absence or presence of these bands can confirm the success of a chemical transformation, such as the conversion of a pyridazinone to a chloropyridazine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule. nih.govresearchgate.net Chemical shifts and coupling constants of the protons on the pyridazine and piperidine rings provide detailed information about their connectivity and chemical environment. mdpi.comnih.gov Advanced 2D NMR techniques like HMQC and HMBC are used to establish correlations between protons and carbons, which is crucial for assigning the structure of complex substituted pyridazines. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. ekb.egnih.gov

A summary of typical spectroscopic data for related pyridazinone derivatives is presented below.

Table 1: Spectroscopic Data for Representative Pyridazinone Derivatives

| Compound | Analytical Technique | Characteristic Signals | Reference |

|---|---|---|---|

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | FT-IR | 3206 (NH), 1646 (C=O), 1605 (C=N) cm⁻¹ | mdpi.com |

| ¹H NMR (DMSO-d₆) | δ: 7.55–7.53 (m, 2H), 7.53 (d, 2H), 7.41–7.35 (m, 4H), 6.89 (s, 1H), 4.10 (s, 2H) | mdpi.com | |

| ¹³C NMR (DMSO-d₆) | δ: 160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44 | mdpi.com | |

| ESI-HRMS | m/z: 331.0350 [M+H]⁺ (calcd.), 331.0020 (found) | mdpi.com | |

| 2-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-6-(4-methoxyphenyl)-3(2H)pyridazinone | IR, ¹H-NMR | Structures confirmed by these methods | nih.gov |

| Pyridazinoimidazo oxadiazinone 6 | ¹H NMR (DMSO-d₆) | δ: 4.09 (d, 1H), 4.19 (d, 1H), 6.57 (s, 1H), 7.33–8.42 (m, 9H) | nih.gov |

| Mass Spectrum | m/z: 421 (M⁺) | nih.gov |

Biological Activity and Mechanistic Investigations

Modulatory Effects on Enzyme Systems

The N-(piperidin-4-yl)pyridazin-3-amine scaffold has served as a foundational structure for developing potent and selective modulators of key enzyme systems implicated in various disease states. Researchers have particularly focused on its derivatives for their potential to inhibit glutaminase (B10826351), a crucial enzyme in cancer metabolism, and cholinesterases, which are primary targets in the management of neurodegenerative disorders like Alzheimer's disease.

Glutaminase (GLS) is a mitochondrial enzyme that plays a pivotal role in cancer cell metabolism by converting glutamine to glutamate (B1630785). This process provides cancer cells with essential nitrogen and carbon skeletons for proliferation and survival. nih.gov The inhibition of glutaminase, particularly the kidney-type isoform (GLS1), has emerged as a promising therapeutic strategy for treating cancers that are dependent on glutamine. nih.govnih.gov

Derivatives incorporating piperidine (B6355638) and pyridazine (B1198779) moieties have been investigated as allosteric inhibitors of glutaminase. Unlike inhibitors that compete with the substrate (glutamine) at the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that leads to its inactivation. nih.gov

One of the most well-characterized mechanisms for allosteric glutaminase inhibitors is exemplified by compounds like BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide). nih.govresearchgate.net These inhibitors bind at the interface between two GLS dimers, stabilizing an inactive tetrameric form of the enzyme. nih.gov This prevents the enzyme from adopting its active conformation, thereby blocking its catalytic function. Kinetic studies have shown that inhibitors like BPTES are potent against the kidney-type glutaminase isoform (KGA) but not the liver isoform. researchgate.net The development of novel inhibitors has often utilized a piperidine linker to connect aromatic heterocycles, aiming to enhance binding affinity and metabolic stability. dntb.gov.ua

The reliance of many tumor cells on glutamine for energy and biosynthesis makes glutaminase a key therapeutic target. nih.gov Research into GLS inhibitors has led to the development of several classes of compounds, with some advancing to clinical trials.

BPTES and its Analogs: BPTES was a pioneering allosteric inhibitor that demonstrated the feasibility of targeting GLS. nih.gov Its derivatives have been extensively studied. For instance, a series of inhibitors using a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold showed potent GLS inhibition, with one compound achieving an IC₅₀ value of 70 nM. nih.gov

Thiadiazole-Pyridazine Series: In the search for inhibitors with improved oral bioavailability, a series based on a thiadiazole-pyridazine structure was developed. These compounds demonstrated activity in tumor xenograft models, highlighting the potential of combining these heterocyclic systems. dntb.gov.ua

CB-839 (Telaglenastat): Currently one of the most clinically advanced GLS inhibitors, CB-839 is an orally bioavailable allosteric inhibitor that has been investigated in various clinical trials for both solid tumors and hematological malignancies. nih.gov

Compound 27 (IPN60090): This selective inhibitor was developed to have optimized physicochemical and pharmacokinetic properties, achieving high oral exposures and strong target engagement in preclinical models. researchgate.net

Research has shown that inhibiting glutaminase can lead to increased production of reactive oxygen species (ROS) and trigger apoptosis in cancer cells. researchgate.net The efficacy of these inhibitors is often linked to the specific metabolic profile of the cancer, particularly its dependence on glutaminolysis. nih.gov

Cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov Inhibiting these enzymes increases acetylcholine levels in the brain, a primary strategy for treating the cognitive symptoms of Alzheimer's disease. echemcom.comresearchgate.net Pyridazine-containing compounds have emerged as a versatile class of cholinesterase inhibitors. mdpi.com

Numerous studies have demonstrated that pyridazine derivatives can act as potent inhibitors of both AChE and BuChE. echemcom.com The pyridazine ring, with its two adjacent nitrogen atoms, offers unique electronic and reactivity properties that are favorable for molecular interactions within the enzyme active sites. nih.gov

Starting from lead compounds like 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, researchers have synthesized series of analogs with significant inhibitory activity. nih.gov For example, molecular dynamics simulations and in vitro testing of novel pyridazine-containing compounds identified dual inhibitors of both AChE and BuChE. One such compound exhibited IC₅₀ values of 0.26 µM for AChE and 0.19 µM for BuChE, outperforming established drugs like rivastigmine (B141) and tacrine. mdpi.com Another study on pyrido[2,3-b]pyrazines, which are structurally related to pyridazines, identified a potent dual inhibitor with an IC₅₀ of 0.466 µM for AChE and 1.89 µM for BuChE. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyridazine Derivative (Compound 5) | AChE | 0.26 | mdpi.com |

| Pyridazine Derivative (Compound 5) | BuChE | 0.19 | mdpi.com |

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) | AChE | 0.466 | nih.gov |

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) | BuChE | 1.89 | nih.gov |

| 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine (6c) | BuChE | 0.583 | nih.gov |

| 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f) | AChE | 0.899 | nih.gov |

| Indenopyridazine derivative (4g) | AChE (electric eel) | 0.01 | nih.gov |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c) | AChE (electric eel) | 0.021 | nih.gov |

The selectivity of inhibitors for AChE versus BuChE is a critical aspect of drug design, as the two enzymes have distinct roles and distributions in the body. The structural differences between the active sites of AChE and BuChE are key to achieving this selectivity. acs.org The active site gorge of BuChE is larger than that of AChE due to the substitution of bulky aromatic residues in AChE (like Phe330 and Trp279) with smaller aliphatic ones in BuChE. researchgate.net

Structure-activity relationship (SAR) studies on pyridazine derivatives have provided insights into the features governing selectivity:

Substitution on the Pyridazine Ring: The introduction of a lipophilic group at the C-5 position of the pyridazine ring has been shown to be favorable for AChE inhibitory activity and enhances selectivity for AChE over BuChE. nih.gov For instance, the compound 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine was found to be 100 times more selective for human AChE than the reference drug tacrine. nih.gov

Peripheral Site Interactions: Modifications to the C-6 phenyl group on the pyridazine ring are generally well-tolerated and can lead to derivatives with equivalent or slightly improved activity, suggesting these modifications influence interactions at the peripheral anionic site of the enzyme. nih.gov

Piperidine Moiety: Isosteric replacements or modifications of the benzylpiperidine portion of the lead molecules were found to be detrimental to activity, indicating its crucial role in anchoring the inhibitor within the active site gorge. nih.gov

Pyrido[2,3-b]pyrazine Analogs: In this series, substitutions on the phenyl ring attached to the pyrazine (B50134) core determined selectivity. A 3'-methylphenyl group led to a selective BuChE inhibitor, while a 3'-fluorophenyl group resulted in a selective AChE inhibitor. researchgate.netnih.gov

These findings underscore that subtle structural modifications to the pyridazine scaffold can significantly influence both the potency and the selectivity profile of these cholinesterase inhibitors.

Jumonji C Domain-Containing Protein 6 (JMJD6) Inhibition

JMJD6, a member of the JmjC domain-containing protein family, has been identified as a bifunctional enzyme with both arginine demethylase and lysyl hydroxylase activities. mdpi.com Its role in various cellular processes, including transcriptional regulation, has made it a focal point in therapeutic research.

JMJD6 is emerging as a significant therapeutic target, particularly in the context of cancer. nih.gov Overexpression of JMJD6 has been linked to the development and progression of several cancers, including breast, lung, colon, and liver cancer. mdpi.comnih.gov In breast cancer specifically, JMJD6 has been identified as a promising target for both estrogen-induced and triple-negative breast cancer subtypes. nih.gov The enzymatic activity of JMJD6 is crucial for its function in cancer development, making the inhibition of its catalytic site an effective strategy to interfere with its carcinogenic effects. nih.gov High expression of JMJD6 often correlates with poor prognosis and more aggressive, metastatic disease, underscoring its potential as both a biomarker and a target for novel cancer therapies. mdpi.comresearchgate.net

In the pursuit of new anti-breast cancer agents, a series of N-(1-(6-(substituted phenyl)-pyridazine-3-yl)-piperidine-3-yl)-amine derivatives has been synthesized as potential JMJD6 inhibitors. nih.gov These compounds were designed to target the 2-oxoglutarate (2OG) binding site within the JmjC domain. nih.govnih.gov

One standout compound from this series, designated A29 , demonstrated excellent binding affinity for JMJD6. nih.gov Mechanistic studies revealed that by inhibiting JMJD6, compound A29 leads to an upregulation of the mRNA and protein levels of p53 and its downstream effectors, p21 and PUMA. This activity induces apoptosis and cell cycle arrest in breast cancer cells. Furthermore, A29 showed significant anti-proliferative activity against tested breast cancer cell lines and resulted in a notable reduction in tumor growth in vivo. nih.gov

Table 1: Inhibitory Activity of Compound A29

| Compound | Target | Binding Affinity (KD) | Effect |

|---|

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is primarily expressed in adipocytes and macrophages. It is involved in the transport of fatty acids and has been implicated in metabolic diseases and cancer progression. mdpi.comuel.ac.uk The development of small molecule inhibitors for FABP4 is an active area of research. mdpi.com

Researchers have identified 4-amino and 4-ureido pyridazinone-based structures as promising scaffolds for developing potent FABP4 inhibitors. mdpi.comnih.gov Through a process of scaffold optimization, a series of new inhibitors were synthesized and evaluated. uel.ac.uknih.gov

The inhibitory activity of these compounds was assessed by their ability to displace a fluorescently labeled probe from the FABP4 binding pocket. mdpi.com This led to the identification of several potent analogs, with one compound, 14e , emerging as the most effective in the series. It exhibited a stronger inhibitory effect than the positive control, arachidonic acid. uel.ac.uknih.gov

Table 2: FABP4 Inhibitory Activity of Pyridazinone Derivatives

| Compound | IC50 (μM) |

|---|---|

| Arachidonic Acid (Control) | 3.30 |

| 14e | 1.57 |

Computational Design Strategies in FABP4 Inhibitor Development

The development of these novel FABP4 inhibitors was heavily guided by computational methods. mdpi.comnih.govnih.gov A two-step, computer-assisted molecular design approach was used, starting from the scaffold of a co-crystallized ligand. mdpi.comnih.gov This strategy allowed for the rational design and optimization of the 4-amino and 4-ureido pyridazinone-based series. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations were employed to predict and analyze the binding modes of the synthesized compounds within the FABP4 binding pocket. uel.ac.uk These studies confirmed that the most potent analog, 14e , could establish key interactions with several amino acid residues in the binding site, which was consistent with its superior in vitro activity. uel.ac.uk In silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties also suggested that compound 14e is a promising candidate for further in vivo studies. nih.govresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) Inhibition (for related pyridazine compounds)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in regulating the levels of endogenous fatty acid amides, such as the endocannabinoid anandamide. researchgate.netnih.gov Inhibiting FAAH increases the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govnih.gov Consequently, FAAH is a significant therapeutic target for pain and various CNS disorders. nih.gov

The electron-deficient nature of the pyridazine ring has been exploited in the design of FAAH inhibitors. researchgate.net While the specific compound this compound is not a primary focus in FAAH inhibitor literature, related structures incorporating pyridazine and similar heterocyclic rings are noteworthy. One class of reversible FAAH inhibitors is the α-ketoheterocycles, which form a stable, covalent hemiacetal with the catalytic serine residue of the enzyme. researchgate.netnih.gov Piperidine and piperazine (B1678402) urea-based compounds are also recognized as highly potent and selective irreversible FAAH inhibitors. researchgate.netnih.gov The design of these inhibitors often leverages the electron-withdrawing properties of the heterocyclic core to enhance the electrophilicity of an adjacent carbonyl group, facilitating the reaction with the enzyme's active site. researchgate.net

Phosphodiesterase 4 (PDE4) Inhibition (for related pyridazine compounds)

The pyridazine structural motif is a key feature in a variety of biologically active molecules, including some that exhibit inhibitory effects on phosphodiesterase (PDE) enzymes. samipubco.com Specifically, derivatives of pyridazine have been identified as inhibitors of PDE4, an enzyme that plays a crucial role in regulating the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). rsc.orgencyclopedia.pub The inhibition of PDE4 is a recognized therapeutic strategy for treating inflammatory conditions, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). rsc.orgnih.gov

Research into pyridazinone derivatives has led to the development of potent PDE4 inhibitors. rsc.orgnih.gov For instance, certain pyridazinone compounds bearing an indole (B1671886) moiety have demonstrated promising activity and selectivity for PDE4B isoenzymes, and they have been shown to modulate the production of pro-inflammatory cytokines and chemokines in human primary macrophages. rsc.org The development of these compounds has often been guided by structure-based design to optimize their interaction with the active site of the PDE4 enzyme. encyclopedia.pubnih.gov Furthermore, some heterocyclic-fused pyridazinones have been synthesized and shown to effectively inhibit PDE4. nih.gov The anti-inflammatory properties of these novel pyridazinone derivatives have been demonstrated in animal models of acute inflammation. nih.gov

It is important to note that while the broader class of pyridazine derivatives has shown activity against PDE4, the specific inhibitory activity of this compound itself against PDE4 is not detailed in the provided search results. The focus of the available literature is on other pyridazine-containing scaffolds. samipubco.comrsc.orgnih.govnih.govresearchgate.net

Receptor Ligand Interactions

The interaction of this compound derivatives with various neurotransmitter receptors is a critical aspect of their pharmacological profile. The following sections explore their antagonist activity at dopamine (B1211576) and muscarinic acetylcholine receptors.

Dopamine Receptor Antagonism

N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, also known as JNJ-37822681, is a potent and highly selective antagonist of the dopamine D2 receptor. nih.govnih.govspringer.com This compound was identified through radioligand binding experiments as a fast-dissociating D2 ligand, a characteristic that is hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to older antipsychotics. nih.gov

JNJ-37822681 demonstrates high specificity for the D2 receptor with minimal activity at other receptors often associated with adverse effects of antipsychotic medications, such as α1 and α2 adrenergic receptors, H1 histamine (B1213489) receptors, and muscarinic receptors. nih.gov Furthermore, it shows little affinity for other dopamine receptor subtypes like D1 and D3, as well as the 5-HT2A serotonin (B10506) receptor, which can interfere with the effects of D2 antagonism. nih.gov In vivo studies in rats have confirmed that JNJ-37822681 occupies D2 receptors in the brain at low doses. nih.gov Positron emission tomography (PET) studies in healthy male volunteers have demonstrated dose-dependent occupancy of striatal D2 receptors, with single oral doses capable of achieving occupancy levels associated with clinical efficacy. nih.govresearchgate.net

The table below summarizes the D2 receptor occupancy of JNJ-37822681 at different doses.

| Dose of JNJ-37822681 | D2 Receptor Occupancy |

| 2 mg | 9-19% |

| 20 mg | 60-74% |

Data sourced from in vivo PET studies in humans. nih.govresearchgate.net

A study exploring the relationship between plasma concentration and D2 receptor occupancy at steady state found that concentrations of 3.17 to 63.0 ng/mL resulted in occupancies of 0% to 62%. researchgate.net The concentration leading to 50% occupancy (EC50) was determined to be 18.5 ng/mL after a single dose and 26.0 ng/mL at steady state. researchgate.net

As highlighted in the previous section, JNJ-37822681 exhibits high specificity for the D2 receptor, with notably low activity at both dopamine D1 and D3 receptors. nih.gov This selectivity is a key feature of its pharmacological profile, distinguishing it from other antipsychotic agents that may have broader receptor activity. The minimal interaction with D1 and D3 receptors is thought to contribute to its specific mechanism of action, primarily centered on D2 receptor antagonism. nih.gov The high selectivity over the D3 receptor is a noteworthy characteristic, as D3 receptors are also implicated in the pathophysiology of various CNS disorders. mdpi.compsu.edu

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

While JNJ-37822681 itself shows little activity at muscarinic receptors nih.gov, related compounds containing a pyridazine-piperazine core have been identified as pan-muscarinic antagonists. nih.govnih.gov A series of compounds based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine scaffold were discovered through a high-throughput screening campaign for M4 receptor antagonists. nih.govnih.gov

Although the initial goal was to find selective M4 antagonists, further optimization and structure-activity relationship (SAR) studies revealed that these compounds act as pan-muscarinic antagonists, showing activity across all five muscarinic receptor subtypes (M1-M5). nih.govnih.gov These compounds are structurally distinct from classical muscarinic antagonists as they lack the typical basic or quaternary amine moiety. nih.gov Despite efforts to enhance selectivity, the series demonstrated at best a 9- to 16-fold functional selectivity. nih.govnih.gov These novel pyridazine-based pan-mAChR antagonists are highly CNS penetrant and represent a new chemical class for the development of anticholinergic agents. nih.govnih.gov

Serotonin Receptor Interactions (e.g., 5-HT2C)

The serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a crucial mediator of disease-related pathways in the central nervous system. nih.gov Developing ligands that selectively target the 5-HT2C receptor is challenging due to the high sequence homology at the orthosteric binding sites of serotonin receptor subtypes. nih.gov Agonists at this receptor have been pursued for treating obesity and substance use disorders, while antagonists may be beneficial for anxiety, depression, and schizophrenia. nih.gov

Research into related piperidine structures has shown their potential to interact with serotonin receptors. For instance, spiro[chromene-2,4′-piperidine] derivatives have been identified as potent and selective 5-HT2C receptor partial agonists. nih.gov Molecular docking studies of these compounds revealed that the charged piperidine nitrogen forms a key salt bridge interaction with an aspartate residue (ASP134) in the receptor's orthosteric pocket. nih.gov While specific data for this compound is not detailed in the provided sources, the known interactions of its core piperidine moiety suggest a potential area for investigation.

Adrenergic Receptor Interactions (e.g., α1, α2)

Adrenergic receptors, categorized as alpha (α) and beta (β) types, are central to the sympathetic nervous system. The alpha-adrenergic receptors are further divided into α1 and α2 subtypes, both of which are G-protein coupled receptors. nih.gov The α1 receptor, upon activation, typically leads to smooth muscle contraction, while the α2 receptor acts as an inhibitor of adenylyl cyclase, reducing intracellular cAMP. nih.gov Pharmacological agents targeting these receptors can act as either agonists or antagonists, with applications ranging from treating hypertension and shock to nasal congestion. nih.gov The interaction profile of this compound with α1 and α2 adrenergic receptors has not been specifically detailed in the provided search results, indicating a gap in the current literature or a need for further investigation into its broad receptor screening profile.

Histamine Receptor Interactions (e.g., H1)

Histamine receptors are another important class of GPCRs. The histamine H3 receptor, in particular, is highly expressed in the central nervous system and modulates the release of various neurotransmitters. nih.govnih.gov Studies on dual-target ligands have explored compounds that interact with both histamine H3 and sigma-1 receptors for potential use in treating pain. nih.gov

In this context, the 4-pyridylpiperidine moiety has been identified as a critical structural element for dual H3/σ1 receptor activity. nih.gov A comparative study showed that a compound with a 4-pyridylpiperidine core had a high affinity for both receptors, whereas its piperazine analog was highly selective for the H3 receptor. nih.gov This highlights the importance of the piperidine ring in conferring affinity at these targets. nih.gov While these studies focus on the H3 receptor and a pyridine (B92270) ring rather than a pyridazine ring, they underscore the potential for piperidine-containing heterocyclic compounds to interact with histamine receptor families. Specific data on the H1 receptor affinity of this compound is not available in the selected literature.

Modulation of Chromatin Remodeling and Gene Expression

Beyond receptor-level interactions, pyridazine derivatives have been shown to play a role in the fundamental processes of chromatin remodeling and gene expression.

SMARCA2/4 Degradation Pathways by Pyridazine Derivatives

SMARCA2 and SMARCA4 are the core catalytic subunits of the SWI/SNF chromatin remodeling complex, which is essential for regulating gene transcription. nih.gov In certain cancers, such as a subset of non-small cell lung cancers, the SMARCA4 gene is mutated and inactive. preludetx.com This makes the cancer cells highly dependent on the remaining SMARCA2 subunit for their survival, a phenomenon known as synthetic lethality. preludetx.com Therefore, targeting SMARCA2 for degradation is a promising therapeutic strategy for SMARCA4-deficient cancers. preludetx.com

Recent research has focused on developing proteolysis-targeting chimeras (PROTACs) that can induce the degradation of these proteins via the ubiquitin-proteasome system. nih.govgoogle.com Scientists have designed and synthesized a series of such degraders by linking a SMARCA2/4 bromodomain ligand, specifically a pyridazine derivative named 2-(6-amino-5-phenylpyridazin-3-yl)phenol, to a ligand for the VHL E3 ubiquitin ligase. nih.gov

One of the most potent molecules developed, named A11, efficiently degraded both SMARCA2 and SMARCA4 with nanomolar efficacy. nih.gov This compound was shown to inhibit the proliferation of hematological cancer cell lines, induce cell cycle arrest, and block the activity of oncogenes like MYC. nih.gov These findings establish that pyridazine derivatives can serve as potent and selective degraders of SMARCA2/4, offering a novel approach to cancer therapy. nih.govgoogle.com

| Compound | Target(s) | Activity | Cell Line(s) | Reference |

| A11 | SMARCA2 / SMARCA4 | DC₅₀ = 3.0 nM (SMARCA2), DC₅₀ = 4.0 nM (SMARCA4) | MV-4-11, MOLM-13, SU-DHL-4 | nih.gov |

Modulation of Cellular Signaling and Homeostasis

The interactions of this compound and its analogs at the receptor and chromatin level translate into broader effects on cellular signaling and the maintenance of cellular balance, or homeostasis. The degradation of SMARCA2/4 by pyridazine derivatives directly impacts gene expression programs that control cell proliferation, differentiation, and death. nih.govgoogle.com

Furthermore, related structures containing the piperidinyl-amino moiety have been investigated as inhibitors of other critical signaling pathways. For example, 4-(piperid-3-yl)amino substituted quinazolines were developed as potent inhibitors of the PI3Kδ isoform. nih.gov One such inhibitor was shown to attenuate the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway, which is crucial for cell growth and survival. nih.gov This demonstrates that the core scaffold can be incorporated into molecules that modulate vital cellular signaling cascades.

Regulation of p53 and Downstream Effectors (p21, PUMA) in Cancer Cell Lines

The tumor suppressor protein p53 is a critical regulator of cell fate, and its activation can lead to cell cycle arrest or apoptosis, preventing the proliferation of damaged cells. Research into pyridazine and related heterocyclic compounds has demonstrated a significant capacity to modulate the p53 signaling pathway.

Derivatives structurally related to this compound have been shown to enhance the expression of p53. For instance, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, led to a significant 5.08-fold increase in the expression of the p53 tumor suppressor gene in A549 lung cancer cells. nih.govresearchgate.net This upregulation of p53 is a pivotal event that initiates downstream cellular responses.

The activation of p53 by these compounds subsequently influences its downstream effectors. One of the key mediators of p53-dependent cell cycle arrest is the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net Studies on N-(piperidine-4-yl)benzamide derivatives, which share a common piperidine moiety, found that a lead compound enhanced the expression of both p53 and p21 in HepG2 liver cancer cells. nih.gov The induction of p21 is a crucial step in halting cell cycle progression, allowing time for DNA repair or for triggering apoptosis. researchgate.net

Another critical downstream effector of p53 is the PUMA (p53 upregulated modulator of apoptosis) protein. PUMA is a potent pro-apoptotic protein that plays an essential role in initiating cell death in response to p53 activation. nih.gov While direct upregulation of PUMA by this compound is not explicitly detailed in the provided results, the established link between p53 activation and PUMA induction in cancer cells suggests a probable mechanism. nih.govnih.gov The balance between the induction of cell-cycle arrest effectors like p21 and pro-apoptotic factors like PUMA is pivotal in determining the ultimate fate of a cancer cell following p53 activation. nih.gov

Table 1: Effect of Related Compounds on p53 Pathway Proteins

| Compound Class | Protein Target | Effect | Cell Line | Citation |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine (PPD-1) | p53 | 5.08-fold increase | A549 | nih.gov, researchgate.net |

| N-(piperidine-4-yl)benzamide | p53 | Enhanced expression | HepG2 | nih.gov |

| N-(piperidine-4-yl)benzamide | p21 | Enhanced expression | HepG2 | nih.gov |

Induction of Programmed Cell Death (Apoptosis) Mechanisms

The ability to induce apoptosis in cancer cells is a hallmark of many effective anticancer agents. Compounds based on the pyridazine scaffold have demonstrated significant pro-apoptotic activity through the modulation of key regulatory proteins.

The primary mechanism involves the intrinsic, or mitochondrial-dependent, pathway of apoptosis. Research on the pyrazolo[3,4-d]pyridazine derivative PPD-1 showed that it disrupts the critical balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. nih.gov Specifically, treatment of A549 lung cancer cells with PPD-1 resulted in a 7.28-fold increase in the expression of the pro-apoptotic protein Bax, while simultaneously inhibiting the expression of the anti-apoptotic protein Bcl-2 to 0.22-fold of its normal level. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a key trigger for mitochondrial outer membrane permeabilization and the subsequent release of apoptotic factors.

The execution of apoptosis is carried out by a family of proteases called caspases. The activation of initiator caspases leads to a cascade that activates effector caspases. In studies with PPD-1, a significant 7.19-fold overexpression of the effector caspase-3 was observed. nih.govresearchgate.net Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The induction of apoptosis was confirmed by flow cytometry, which showed a substantial increase in the apoptotic cell population in PPD-1 treated cells (10.06%) compared to untreated cells (0.57%). nih.govresearchgate.net Other related heterocyclic amines have also been shown to induce apoptosis through pathways involving the activation of caspase-8 and the pro-apoptotic protein Bid. nih.gov

Mechanisms of Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its analogs can halt the proliferation of cancer cells by inducing cell cycle arrest. This process prevents cells from proceeding through the phases of division, notably at the G1/S and G2/M checkpoints.

Flow cytometry analysis of lung cancer cells treated with the pyrazolo[3,4-d]pyridazine derivative PPD-1 revealed an arrest at the Sub-G1 and G2/M phases of the cell cycle. nih.govresearchgate.net Similarly, a study on N-(piperidine-4-yl)benzamide derivatives identified a potent compound that caused cell cycle arrest in HepG2 cells. nih.gov The mechanism for this arrest was linked to the p53/p21-dependent pathway. nih.gov The induced expression of the p21 protein, a cyclin-dependent kinase (CDK) inhibitor, prevents the phosphorylation of the Retinoblastoma (Rb) protein. nih.gov This was evidenced by the observed inhibition of p-Rb (phosphorylated Rb) expression. nih.gov When Rb remains in its active, hypophosphorylated state, it sequesters E2F transcription factors, thereby blocking the expression of genes required for entry into the S phase and effectively causing an arrest at the G1/S boundary. nih.gov Furthermore, the benzamide (B126) derivative was also found to inhibit the expression of cyclin B1, a key regulator of the G2/M transition, contributing to the observed cell cycle arrest. nih.gov

Table 2: Research Findings on Cell Cycle Arrest

| Compound Class | Effect on Cell Cycle | Key Proteins Modulated | Cell Line | Citation |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine (PPD-1) | Sub-G1 and G2/M arrest | Not specified | A549 | nih.gov, researchgate.net |

| N-(piperidine-4-yl)benzamide | G1/S arrest | ↑p53, ↑p21, ↑Rb, ↓p-Rb, ↓Cyclin B1 | HepG2 | nih.gov |

Modulation of Glutamine Metabolism Pathways

Many cancer cells exhibit a strong dependence on the amino acid glutamine for energy and building blocks, a phenomenon known as "glutamine addiction". researchgate.net This metabolic reprogramming relies on the enzyme glutaminase (GLS), which converts glutamine to glutamate. researchgate.net Targeting this pathway has emerged as a promising anticancer strategy.

Novel compounds incorporating a 4-piperidinamine linker and aromatic heterocycles have been developed as allosteric inhibitors of glutaminase 1 (GLS1). researchgate.net One such inhibitor, compound 41e, which is structurally related to the topic compound, was shown to effectively block glutamine metabolism in HCT116 colon cancer cells. researchgate.net The inhibition of GLS1 disrupts the cell's ability to utilize glutamine, leading to metabolic stress, the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis. researchgate.net This mechanism highlights a distinct metabolic vulnerability in cancer cells that can be exploited by compounds featuring the piperidinamine scaffold.

Inhibition of Neurotransmitter Uptake Mechanisms

Beyond anticancer activities, the piperidine moiety is a well-known pharmacophore in neuropharmacology. Specifically, structures containing a 3-(4-piperidinylalkyl) group have been investigated for their effects on neurotransmitter systems.

A series of 3-(4-piperidinylalkyl)indoles were synthesized and evaluated as inhibitors of biogenic amine uptake. nih.gov These studies revealed that certain compounds within this class are potent and highly selective inhibitors of 5-hydroxytryptamine (5-HT, or serotonin) uptake. nih.gov The inhibition of serotonin reuptake from the synaptic cleft is the mechanism of action for a major class of antidepressant medications. The compound indalpine, or 3-[2-(4-piperidinyl)ethyl]indole, emerged from this series as a particularly interesting candidate for its selective serotonin reuptake inhibition (SSRI) activity. nih.gov This indicates that the N-(piperidin-4-yl) core structure has the potential to be adapted for activity at neuronal targets, specifically monoamine transporters.

Elucidation of Pharmacophoric Features

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For the this compound scaffold, the pyridazine ring, the piperidine moiety, and the linking amine group each play distinct and crucial roles in interacting with biological targets.

The biological activity of derivatives is highly sensitive to the nature and position of substituents on the pyridazine ring. The two adjacent nitrogen atoms create a unique electronic distribution that can influence binding affinity and molecular conformation. For instance, in studies of related heterocyclic compounds, the planarity between the pyridazine ring and an adjacent aromatic substituent was found to be crucial for activity, often stabilized by intramolecular hydrogen bonds involving one of the pyridazine nitrogen atoms. This highlights that substituents can lock the molecule into a bioactive conformation preferred by the target. The properties of the pyridazine ring and its substituents can be modulated by each other, allowing for fine-tuning of a compound's biological profile.

The piperidine ring is one of the most significant fragments in drug design, present in numerous classes of pharmaceuticals. Its primary role is often to present a basic nitrogen atom in a specific spatial orientation for crucial interactions, such as forming salt bridges with acidic residues in a receptor's binding pocket.

In comparative studies of compounds targeting histamine H3 and sigma-1 (σ1) receptors, the piperidine moiety was identified as a critical structural element for high affinity. For example, the replacement of a piperazine ring with a piperidine ring in one series of compounds dramatically increased affinity for the σ1 receptor by over 400-fold (from a Ki of 1531 nM to 3.64 nM) while maintaining high affinity for the H3 receptor. This demonstrates that the specific geometry and basicity of the piperidine nitrogen are essential for dual-target activity. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows its substituents to occupy either axial or equatorial positions, further influencing how the molecule fits into a binding site. The introduction of substituents on the piperidine ring can also reduce the number of possible conformations, which may be important for enhancing biological activity.

In a series of histamine H3 receptor antagonists, elongating an aliphatic chain (the linker) between the piperidine nitrogen and a lipophilic benzofuranyl residue from one to three methylene groups resulted in a notable decrease in potency. This suggests that a specific distance and orientation between the piperidine and the lipophilic group are required for optimal receptor engagement. Similarly, structure-activity relationship studies on trifluoromethylpiperidine derivatives showed that increasing the carbon chain length of a side chain could reduce antitumor activity, indicating that linker length is a critical optimization parameter. The nature of the linker also affects physicochemical properties; for example, the strategic placement of ether or amine functionalities can modulate solubility and cell permeability.

Systematic Chemical Modifications and Their Biological Impact

Systematic modification of the this compound scaffold has been a key strategy to map out the SAR and optimize lead compounds. By altering specific parts of the molecule, researchers can probe interactions with the biological target and improve desired properties.

The nitrogen atom of the piperidine ring is a common site for modification. Adding different N-substituents can significantly alter a compound's affinity, selectivity, and pharmacokinetic profile by influencing its basicity, lipophilicity, and steric profile.

In a series of σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold, the N-substituent had a profound impact on affinity. 1-Methylpiperidine derivatives showed high σ1 receptor affinity, whereas replacing the methyl group with a proton, a larger ethyl group, or an electron-withdrawing tosyl group led to a considerable decrease in affinity. This indicates a specific size and electronic requirement for the N-substituent pocket in the σ1 receptor. Further studies on muscarinic antagonists showed that ring expansion of the piperidine to a homopiperidine, or introducing gem-dimethyl groups at the 3-position, afforded potent antagonists, suggesting that the steric bulk around the piperidine core can be modified to enhance activity.

Table 1: Impact of Piperidine N-Substituents on σ1 Receptor Affinity Data synthesized from studies on related piperidine scaffolds.

| N-Substituent | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ1 vs σ2) |

| -H | 168 | 1.8 |

| -CH3 | 2.8 | 121 |

| -CH2CH3 | 104 | 1.3 |

| -Tosyl | > 10,000 | - |

Source: Synthesized from data presented in scientific literature.

Modifications to the pyridazine ring, including altering substitution patterns and replacing the ring entirely with bioisosteres, are crucial for optimizing activity. Bioisosteres are chemical groups with similar physical or chemical properties that can offer advantages in terms of metabolism, toxicity, or patentability.

The substitution pattern on the pyridazine ring dictates the orientation of key functional groups and influences electronic properties. For example, in a series of M4 muscarinic antagonists with a related 3,6-disubstituted pyridazine core, moving a piperidine substituent from the 6-position to other positions would be expected to significantly alter the molecule's interaction with the receptor.

Advancements in this compound Based Scaffolds: SAR, Medicinal Chemistry, and Novel Design Strategies

The this compound core is a significant scaffold in medicinal chemistry, forming the basis for the development of a variety of biologically active compounds. Extensive research has focused on optimizing the therapeutic potential of this scaffold through detailed structure-activity relationship (SAR) studies and innovative drug design strategies. This article explores key aspects of its medicinal chemistry, including the impact of various functional groups, the importance of stereochemistry in related compounds, and the development of new molecular frameworks through scaffold hopping, bioisosteric replacement, and the design of hybrid molecules.

Computational and in Silico Research Applications

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(piperidin-4-yl)pyridazin-3-amine and its derivatives, docking studies are crucial for elucidating potential mechanisms of action at a molecular level.

Prediction of Binding Modes and Affinities for Target Receptors and Enzymes

Computational researchers utilize molecular docking to predict how this compound and its analogs fit into the binding sites of various proteins, such as enzymes and receptors. These simulations calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction.

For instance, studies on related pyridazine-containing compounds have demonstrated their potential to interact with key biological targets. In a study involving a derivative, 4-acrylamido-N-(pyridazin-3-yl)benzamide, molecular docking was used to investigate its binding to the main protease (Mpro) of the SARS-CoV-2 virus. The pyridazine (B1198779) ring of the compound was predicted to form conventional hydrogen bonds with the amino acid residue Q190 and both conventional and non-conventional hydrogen bonds with Q193. Furthermore, a π-sulfur interaction with M166 was observed, highlighting the critical role of the pyridazine moiety in anchoring the ligand within the active site. nih.gov The interaction energy for the bond with Q193 was the most significant, followed by the interaction with Q190. nih.gov

These predictive models are invaluable for prioritizing compounds for synthesis and biological testing, saving significant time and resources in the early stages of drug discovery.

Table 1: Predicted Interaction Energies of a Pyridazine Derivative (Z144) with Mpro Active Site Residues

| Interacting Residue | Interaction Type | Predicted Interaction Energy (kcal/mol) |

| Q193 | Conventional Hydrogen Bond | Highest Contribution |

| Q190 | Non-conventional Hydrogen Bond | -12.002 |

| H41 | Parallel-displaced π-π interaction | -7.174 |

Source: Data adapted from a molecular docking study on 4-acrylamido-N-(pyridazin-3-yl)benzamide. nih.gov

Analysis of Ligand-Target Specificity and Off-Target Interactions

Beyond predicting binding to a primary target, in silico methods are employed to assess the specificity of a compound. By docking the ligand against a panel of different proteins, including known off-targets, researchers can predict potential side effects or identify opportunities for drug repurposing. For example, a study on novel pyrido[2,3-d]pyridazine-2,8-dione derivatives investigated their inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. nih.gov Molecular docking studies were essential in elucidating the structural features that allowed one of the compounds (7c) to act as a dual inhibitor, binding effectively to both targets. nih.gov This type of analysis is critical for developing compounds with a desired selectivity profile, minimizing the risk of adverse effects caused by interactions with unintended proteins.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Development of Predictive Models for Biological Activity

QSAR studies on aminopyridazine derivatives have led to the development of predictive models for their biological activity. In one such study focusing on γ-aminobutyric acid (GABA-A) receptor antagonists, a QSAR model was created for a series of 33 aminopyridazine derivatives. clinmedkaz.org This model, which explained over 51% of the variance in GABA-A receptor antagonism, could predict the binding affinity of new compounds based on their structural properties. clinmedkaz.org Such models are powerful tools for virtual screening, allowing researchers to estimate the activity of a large number of designed compounds without the need for their physical synthesis and testing.

Identification of Key Structural Descriptors for Potency and Efficacy

A crucial outcome of QSAR analysis is the identification of molecular descriptors that significantly influence a compound's activity. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular size and shape), or hydrophobic (e.g., logP). nih.gov A study on aminopyridazine derivatives of GABA identified that enhancing the aromaticity near the 3-amino cationic center of the pyridazine ring was crucial for inhibitory activity. clinmedkaz.org Similarly, a QSAR study on pyridazine derivatives as corrosion inhibitors identified five key descriptors that determined their efficacy. researchgate.net By understanding which structural features are key for potency and efficacy, medicinal chemists can rationally design more effective molecules.

Table 2: Key Descriptor Classes in QSAR Models for Pyridazine Derivatives

| Descriptor Class | Examples | Relevance to Activity |

| Constitutional | Molecular Weight, Number of Aromatic Rings | Overall size and composition |

| Geometrical | Molecular Surface Area, Molecular Volume | Shape and steric fit with the target |

| Physicochemical | LogP, Molar Refractivity, Aromaticity | Lipophilicity, polarizability, and electronic interactions |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic reactivity and interaction potential |

Source: Compiled from various QSAR studies on pyridazine and aminopyridazine derivatives. clinmedkaz.orgresearchgate.net

In Silico Prediction of Biological Activity Spectra (PASS analysis)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known active compounds. nih.govresearchgate.net The output is a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi).

For scaffolds like this compound, PASS analysis can reveal previously unknown therapeutic potentials. A study on new piperidine (B6355638) derivatives used the PASS online tool to predict their pharmacological activities. nih.gov The results suggested that the compounds were likely to affect various enzymes, receptors, and ion channels. nih.gov The analysis predicted potential applications in treating central nervous system diseases, with specific activities such as anti-parkinsonian and anti-dyskinetic effects being identified with a probability of being active (Pa) between 0.5 and 0.7. nih.gov Another study on pyrazolylpyridazine-3-thione derivatives also utilized PASS to predict a range of bioactivities. scispace.com

This approach is highly valuable for hypothesis generation, enabling researchers to explore the multifaceted pharmacological profile of a compound and guide further experimental investigations. Activities with a Pa value greater than 0.7 are considered highly likely, while those with Pa between 0.5 and 0.7 are also probable.

Table 3: Example of Predicted Biological Activities for Piperidine Derivatives from PASS Analysis

| Predicted Biological Activity | Probability to be Active (Pa) | Potential Therapeutic Area |

| Antidyskinetic | > 0.5 | Central Nervous System Disorders |

| Anti-parkinsonian | > 0.5 | Neurodegenerative Diseases |

| Neurotransmitter Uptake Inhibitor | ~ 0.7 | Central Nervous System Disorders |

| Membrane Permeability Inhibitor | ~ 0.7 | General Pharmacological Effects |

| Phobic Disorders Treatment | > 0.5 | Psychiatry |

Source: Data adapted from a PASS analysis study on novel piperidine derivatives. nih.gov

Target Prediction Methodologies (e.g., SwissTargetPrediction)

Identifying the protein targets of a small molecule is a critical step in understanding its mechanism of action and potential side effects. nih.gov Web-based tools like SwissTargetPrediction facilitate this process through computational means. nih.govnih.gov

SwissTargetPrediction operates on the principle of similarity: a bioactive molecule is likely to interact with the targets of other known molecules that have similar 2D and 3D structures. nih.govnih.gov When a query molecule like this compound is submitted, the tool screens it against a large database of known active compounds and their corresponding protein targets. nih.gov The output is a ranked list of the most probable macromolecular targets, providing researchers with a set of testable hypotheses for experimental validation. nih.gov This reverse-screening approach is efficient, allowing for rapid prediction of targets in humans and other organisms. nih.govnih.gov For a given molecule, the tool can return results in under a minute, significantly speeding up the initial stages of target identification. nih.gov

Polypharmacology, the ability of a single drug to interact with multiple targets, is a common phenomenon that can be responsible for both therapeutic efficacy and adverse effects. Target prediction tools are instrumental in elucidating these complex profiles. nih.gov The ranked list of potential targets generated by SwissTargetPrediction often includes proteins from different families and pathways. nih.govnih.gov For a scaffold like pyridazine, which is known for its diverse biological effects, this computational approach can reveal a comprehensive polypharmacology profile. sarpublication.comnih.gov Understanding which combination of targets a derivative of this compound might modulate is crucial for optimizing its therapeutic window and predicting potential cross-reactivity.

Table 2: Example of a Hypothetical SwissTargetPrediction Output for a Pyridazine Derivative

| Target Class | Specific Protein Target Example | Probability | Known Association with Pyridazine Scaffold |

|---|---|---|---|

| Kinase | Tropomyosin receptor kinase (TRK) | High | Yes nih.gov |

| Enzyme | Glutaminase (B10826351) 1 (GLS1) | High | Yes nih.gov |

| G-protein coupled receptor | Dopamine (B1211576) D2 Receptor | Medium | Yes ukri.org |

| Epigenetic Regulator | Bromodomain-containing protein (BRD) | Medium | Yes nih.gov |

This table is illustrative and represents the type of data generated by target prediction tools.

Mechanistic Modeling of Disease Pathways

Beyond predicting targets, computational models can simulate how a compound might affect complex biological networks, offering insights into its potential therapeutic utility in multifactorial diseases.

Schizophrenia is a complex psychiatric disorder characterized by symptoms affecting thought, perception, and motivation. ukri.org Research suggests that dysfunction in neurotransmitter systems, particularly those involving dopamine and glutamate (B1630785) (NMDA) receptors, plays a significant role in its pathophysiology. ukri.orgnih.gov Computational psychiatry utilizes formal, biophysically-informed models of neural circuits to investigate these dysfunctions. nih.govgw4biomed.ac.uk

These computer-based models can simulate the activity of excitatory and inhibitory neurons and the impact of receptor dysfunction on cortical microcircuits, which are thought to be disrupted in schizophrenia. ukri.orggw4biomed.ac.uk For example, models can explore how deficits in NMDA receptor signaling might impair working memory, a core cognitive deficit in the disorder. nih.gov By introducing a virtual compound that modulates specific targets (like the dopamine D2 or NMDA receptors) into these models, researchers can predict its effect on the simulated disease pathway. This allows for the in silico testing of hypotheses, such as which cell types (excitatory or inhibitory) would be the best to target with a new drug candidate based on the this compound scaffold. ukri.org These models help bridge the gap between genetic risk factors, neural circuit dysfunction, and clinical symptoms, providing a sophisticated platform for modern drug discovery in complex CNS disorders. ukri.orggw4biomed.ac.uk

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pimobendan |

| Levosimendan |

| Emorfozan |

Integration of Pharmacological Data for Predictive Modeling of Drug Response

A critical application of computational research in modern drug discovery is the development of models that can predict how a compound will perform in a biological system, and ultimately, in a clinical setting. For this compound and its analogs, the integration of diverse pharmacological data into predictive models is a key strategy for anticipating drug response. This approach moves beyond simple structure-activity relationships to create a more holistic understanding of a compound's effects by incorporating multiple layers of biological and chemical information.

The core principle of this integrative approach is to leverage the wealth of available data from high-throughput screening, 'omics' technologies (genomics, transcriptomics, proteomics), and chemical informatics to build robust machine learning and statistical models. These models can then be used to predict the sensitivity of different cancer cell lines to a particular drug, identify biomarkers that correlate with response, and even suggest potential combination therapies. nih.govnih.gov

The development of predictive models for the response to kinase inhibitors, a class to which many pyridazine derivatives belong, often involves the integration of several types of data. osf.ionih.gov For a compound like this compound, this would typically include:

Chemical Structure Information: The 2D and 3D structure of the molecule, represented as molecular fingerprints or descriptors, is a fundamental input. This data captures the physicochemical properties of the compound that govern its interaction with biological targets. nih.gov

Genomic and Transcriptomic Data of Cell Lines: Information on gene expression, mutations, and copy number variations from a panel of cancer cell lines provides a detailed molecular picture of the biological context in which the drug will act. nih.gov

In Vitro Sensitivity Data: Experimental data on the inhibitory activity of the compound against a panel of cell lines (e.g., IC50 or GI50 values) serves as the ground truth for training and validating the predictive models. nih.gov

Target Kinase Profiling: Data on the inhibitory activity of the compound against a panel of purified kinases can help to elucidate its mechanism of action and identify its primary targets and potential off-targets. nih.gov

By integrating these disparate datasets, researchers can build models that not only predict whether a cell line will be sensitive or resistant to this compound but also provide insights into the underlying reasons for this response. For instance, a model might identify that cell lines with a particular gene mutation or an overactive signaling pathway are more likely to respond to the compound. researchgate.net

The following interactive table illustrates a hypothetical dataset that could be used to build a predictive model for the response to this compound.